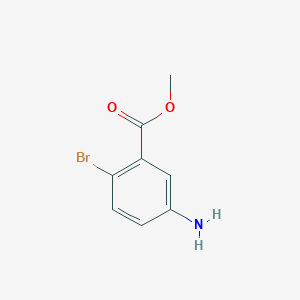

Methyl 5-amino-2-bromobenzoate

Description

The exact mass of the compound Methyl 5-amino-2-bromobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-amino-2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDWPQOLEQDJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288758 | |

| Record name | methyl 5-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-37-6 | |

| Record name | 6942-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-amino-2-bromobenzoate chemical properties and structure

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate

Executive Summary

Methyl 5-amino-2-bromobenzoate is a substituted anthranilate derivative that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, endows it with versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, robust synthesis protocols with mechanistic insights, and key applications in research and drug development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Core Properties

Methyl 5-amino-2-bromobenzoate is a compound whose strategic placement of functional groups allows for sequential and selective chemical modifications. The electron-donating amino group activates the ring towards certain electrophilic substitutions, while the bromine atom provides a reactive site for cross-coupling reactions, and the methyl ester can be hydrolyzed or aminated.

A precise understanding of its fundamental properties is the cornerstone of its effective application in synthesis. These properties are summarized below.

Table 1: Chemical and Physical Properties of Methyl 5-amino-2-bromobenzoate

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 5-amino-2-bromobenzoate | [1] |

| CAS Number | 6942-37-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][3] |

| Appearance | Pale yellow oil or solid | [4] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [1][5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

A Note on Isomers: It is critical to distinguish Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) from its common isomer, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8). The differing positions of the amino and bromo groups lead to distinct chemical reactivity and spectroscopic signatures. This guide pertains exclusively to the 5-amino-2-bromo isomer.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount for any synthetic intermediate. The following section details the characteristic spectroscopic data for Methyl 5-amino-2-bromobenzoate, providing a reliable reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.

Table 2: ¹H NMR Spectral Data for Methyl 5-amino-2-bromobenzoate (400 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 7.29 | d | 8.8 Hz | Aromatic Proton |

| H-6 | 6.94 | d | 2.8 Hz | Aromatic Proton |

| H-4 | 6.63 | dd | 8.8, 2.8 Hz | Aromatic Proton |

| -NH₂ | 5.55 | s | - | Amine Protons |

| -OCH₃ | 3.80 | s | - | Methyl Ester Protons |

| Data sourced from ChemicalBook.[4] |

Causality Behind the Spectrum:

-

Aromatic Region: The proton at the C3 position (H-3) is a doublet due to coupling with H-4. The H-6 proton appears as a narrow doublet from its coupling to H-4. The H-4 proton is split into a doublet of doublets by its neighbors, H-3 and H-6.

-

Amine Protons: The amine protons typically appear as a broad singlet, though in dry DMSO, the signal can be sharper.[4]

-

Methyl Ester: The three protons of the methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.80 ppm.[4]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region (typically 500-650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Reactivity

The synthesis of Methyl 5-amino-2-bromobenzoate is most efficiently achieved through the reduction of its nitro precursor, which is a common and reliable method in industrial and laboratory settings.

Recommended Synthesis Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate

This protocol is favored for its high yield and straightforward execution. The choice of stannous (II) chloride (SnCl₂) as the reducing agent is based on its high chemoselectivity; it efficiently reduces the nitro group without affecting the ester or the carbon-bromine bond under the specified conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of substrate).[4]

-

Reagent Addition: Add stannous (II) chloride dihydrate (approx. 5.0 eq) to the solution.[4] The large excess of the reducing agent ensures the reaction proceeds to completion.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65°C) for 2-3 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Neutralization: After cooling the mixture to room temperature, add ethyl acetate and water. Carefully neutralize the mixture with a 4N aqueous sodium hydroxide solution.[4] This step is critical as it quenches the reaction and precipitates tin salts, which can be removed by filtration.

-

Workup - Extraction: Filter the mixture through a pad of diatomaceous earth to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, saturated brine.[4] These washes remove any remaining acid and water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, Methyl 5-amino-2-bromobenzoate. The product is often obtained as a pale yellow oil or solid and can be used in the next step without further purification if high purity is achieved.[4]

Synthesis Workflow Diagram

Caption: Reductive synthesis of the target compound from its nitro precursor.

Applications in Research and Drug Development

The utility of Methyl 5-amino-2-bromobenzoate is defined by its role as a versatile intermediate. Its functional groups serve as handles for constructing more elaborate molecular architectures.

-

Pharmaceutical Scaffolding: It is a key starting material for synthesizing complex heterocyclic systems. The amino group can be acylated or used as a nucleophile, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or vinyl groups.[5]

-

Inhibitor Synthesis: Derivatives of its isomer, methyl 2-amino-5-bromobenzoate, have been investigated as inhibitors of the PqsD enzyme within the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its role in opportunistic infections.[6] This highlights the potential of the aminobromobenzoate scaffold in developing anti-infective agents. The 5-amino-2-bromo isomer serves as a valuable structural analog for these structure-activity relationship (SAR) studies.

-

Precursor to Active Pharmaceutical Ingredients (APIs): The related compound, 2-amino-5-bromobenzoic acid, is used in the preparation of inhibitors for the Hepatitis C virus NS5b RNA polymerase, demonstrating the importance of this chemical class in antiviral drug discovery.[7]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 5-amino-2-bromobenzoate is essential. The precursor, 5-Amino-2-bromobenzoic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It is reasonable to extrapolate similar, if not identical, hazards to the methyl ester derivative.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Conclusion

Methyl 5-amino-2-bromobenzoate is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. This guide has provided a senior scientist's perspective on its core properties, characterization, synthesis, and application, grounding technical data with practical, experience-driven insights to support the work of researchers and developers in the field.

References

-

Methyl 5-amino-2-bromobenzoate . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

5-Amino-2-bromobenzoic acid . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

5-Amino-2-Bromobenzoic Acid CAS 2840-02-0 . (n.d.). IndiaMART. Retrieved January 3, 2026, from [Link]

-

Methyl 5-amino-2-bromobenzoate . (n.d.). Angene. Retrieved January 3, 2026, from [Link]

-

CAS 6942-37-6 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER . (n.d.). AHH Chemical. Retrieved January 3, 2026, from [Link]

-

2-Amino-5-bromobenzoic acid . (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

Sources

- 1. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angene - Methyl 5-amino-2-bromobenzoate | 6942-37-6 | MFCD00085568 | AG0036ST [japan.angenechemical.com]

- 3. nexconn.com [nexconn.com]

- 4. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 [chemicalbook.com]

- 5. ambeed.com [ambeed.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 8. 5-Amino-2-bromobenzoic acid | C7H6BrNO2 | CID 2769624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6)

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2-bromobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document delves into its physicochemical properties, synthesis, purification, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and its versatile applications as a building block in the development of novel therapeutic agents, including inhibitors of bacterial quorum sensing and fatty acid synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a substituted anthranilate derivative that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amine, a bromine atom, and a methyl ester on a benzene ring, allows for a diverse range of chemical transformations. This versatility makes it an ideal starting material for the construction of complex heterocyclic systems and the synthesis of molecules with targeted biological activities.[1] The strategic placement of its functional groups enables chemists to precisely modulate the physicochemical properties of derivative compounds, a critical aspect in modern drug discovery.[1] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its applications in cutting-edge research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of Methyl 5-amino-2-bromobenzoate [2][3]

| Property | Value | Source(s) |

| CAS Number | 6942-37-6 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| IUPAC Name | methyl 5-amino-2-bromobenzoate | [3] |

| Appearance | White to light yellow crystal powder | [4] |

| Melting Point | 72-74 °C | |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [3] |

| Number of Rotatable Bonds | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Solubility | Soluble in water | [4] |

The molecular structure of Methyl 5-amino-2-bromobenzoate has been confirmed by single-crystal X-ray diffraction.[5][6][7] These studies reveal that the molecule is nearly planar, with a slight dihedral angle between the aromatic ring and the methyl ester group.[5][6][7] The conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester, forming an S(6) ring motif.[5][6][7] In the crystalline state, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[5][6][7]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of Methyl 5-amino-2-bromobenzoate is typically achieved through a two-step process starting from 2-bromobenzoic acid. This involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid and finally, the reduction of the nitro group to an amine.

Synthesis of the Precursor: Methyl 2-bromo-5-nitrobenzoate

The synthesis of the key precursor, Methyl 2-bromo-5-nitrobenzoate, begins with the nitration of 2-bromobenzoic acid.

Step 1: Nitration of 2-Bromobenzoic Acid

This electrophilic aromatic substitution introduces a nitro group at the 5-position of the benzene ring.

-

Protocol:

-

In a flask cooled in an ice bath, add 2-bromobenzoic acid to a cold mixture of concentrated sulfuric acid and nitric acid.

-

Stir the reaction mixture while maintaining the temperature below 5 °C for approximately one hour.[8]

-

Pour the reaction mixture into ice water to precipitate the product, 2-bromo-5-nitrobenzoic acid.

-

Collect the white solid product by vacuum filtration and wash with cold water.[8]

-

Step 2: Esterification of 2-Bromo-5-nitrobenzoic Acid

The carboxylic acid is then converted to its methyl ester via Fischer-Speier esterification.[2]

-

Protocol:

-

Dissolve 2-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while stirring.[2]

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water, a saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove impurities.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-bromo-5-nitrobenzoate.

-

Reduction to Methyl 5-amino-2-bromobenzoate

The final step is the reduction of the nitro group to an amine.

-

Protocol:

-

Dissolve Methyl 2-bromo-5-nitrobenzoate in anhydrous methanol.

-

Add stannous (II) chloride (SnCl₂) to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the mixture and add ethyl acetate and water.

-

Neutralize the reaction mixture with an aqueous sodium hydroxide solution.

-

Filter the mixture through diatomaceous earth.

-

The filtrate is then concentrated, and the product is extracted with ethyl acetate.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to afford the final product, Methyl 5-amino-2-bromobenzoate.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6942-36-5: 2-Bromo-5-nitrobenzoic acid methyl ester [cymitquimica.com]

- 5. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of Methyl 5-amino-2-bromobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines detailed synthetic and analytical protocols, and provides essential safety and handling information. The insights within are grounded in established scientific principles and aim to empower researchers to utilize this compound effectively and safely in their work.

Compound Identification and Core Characteristics

Methyl 5-amino-2-bromobenzoate is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-amino-2-bromobenzoate | [1] |

| CAS Number | 6942-37-6 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)Br | [1] |

| InChI Key | OFDWPQOLEQDJIX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physical and chemical properties of Methyl 5-amino-2-bromobenzoate is fundamental to its handling, storage, and application in chemical reactions.

Physical Properties

The compound is typically a solid at room temperature, with its appearance ranging from white to a light yellow crystalline powder. Key physical data are summarized below.

| Property | Value | Source |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 72-74 °C | |

| Solubility | Soluble in water | [2] |

The melting point range suggests a relatively pure compound, a critical parameter for its use in sensitive synthetic applications. Its solubility in water is a notable characteristic for a substituted benzene derivative and can be exploited in specific reaction and purification protocols.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 5-amino-2-bromobenzoate is dictated by its functional groups: the nucleophilic amino group, the electrophilic ester, and the bromine-substituted aromatic ring which can participate in various coupling reactions.

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for a wide range of chemical transformations. The bromine atom is a key feature, enabling participation in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for C-C and C-N bond formation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This trifunctional nature makes Methyl 5-amino-2-bromobenzoate a valuable starting material in the synthesis of pharmaceuticals and other functional organic molecules. For instance, it is a known precursor for the synthesis of PqsD inhibitors, which are being investigated for their potential to combat Pseudomonas aeruginosa infections, and for the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase.[2][3]

Synthesis of Methyl 5-amino-2-bromobenzoate

The synthesis of Methyl 5-amino-2-bromobenzoate is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid): electrophilic bromination followed by esterification.[4] The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-2-bromobenzoate

Introduction

Methyl 5-amino-2-bromobenzoate (CAS No. 6942-37-6) is a substituted aromatic compound of significant interest in synthetic organic chemistry. It serves as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. The precise arrangement of its functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—necessitates rigorous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous identification and characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, chemists, and quality control professionals. It moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and providing a logical workflow for integrated spectral analysis.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation of any successful multi-step synthesis. For Methyl 5-amino-2-bromobenzoate, three primary analytical techniques provide orthogonal and complementary information to build a complete structural profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the number and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides crucial information about the molecular formula and fragmentation patterns, which can be used to piece the structure together.

The interplay of these techniques forms a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Data Summary:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -OCH₃ | 3.80 | Singlet (s) | N/A | 3H |

| -NH₂ | 5.55 | Broad Singlet (s) | N/A | 2H |

| H-4 | 6.63 | Doublet of Doublets (dd) | 8.8, 2.8 | 1H |

| H-6 | 6.94 | Doublet (d) | 2.8 | 1H |

| H-3 | 7.29 | Doublet (d) | 8.8 | 1H |

| Data acquired in DMSO-d₆ at 400 MHz.[1][2] |

Interpretation and Causality:

-

-OCH₃ (3.80 ppm): The three protons of the methyl ester group appear as a sharp singlet. Their chemical environment is distinct, and they have no adjacent protons to couple with, hence the singlet multiplicity. The chemical shift is typical for protons on a carbon attached to an oxygen atom.

-

-NH₂ (5.55 ppm): The two amine protons appear as a broad singlet. The signal is often broad due to quadrupole broadening from the nitrogen-14 nucleus and potential chemical exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]

-

Aromatic Protons (6.63 - 7.29 ppm): The three aromatic protons are all chemically distinct due to the substitution pattern.

-

H-3 (7.29 ppm): This proton is ortho to the bromine atom and meta to the amino group. It shows a doublet with a large coupling constant (J = 8.8 Hz), which is characteristic of ortho coupling to H-4.[1]

-

H-4 (6.63 ppm): This proton is ortho to both H-3 and the amino group. It is split into a doublet of doublets by H-3 (ortho coupling, J = 8.8 Hz) and H-6 (meta coupling, J = 2.8 Hz).[1]

-

H-6 (6.94 ppm): This proton is ortho to the amino group and meta to H-4. It appears as a doublet with a small coupling constant (J = 2.8 Hz), which is typical for meta coupling.[1]

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| -OC H₃ | ~52 | Typical for a methyl ester carbon. |

| C-2 (C-Br) | ~112 | Aromatic carbon attached to electronegative Br; shielded by ortho -COOCH₃. |

| C-6 | ~118 | Aromatic C-H shielded by the ortho amino group. |

| C-4 | ~119 | Aromatic C-H shielded by the para amino group. |

| C-1 (C-COOCH₃) | ~124 | Quaternary carbon attached to the ester group. |

| C-3 | ~134 | Aromatic C-H deshielded by the ortho bromine atom. |

| C-5 (C-NH₂) | ~148 | Aromatic carbon attached to nitrogen; deshielded due to nitrogen's electronegativity. |

| C =O | ~167 | Typical chemical shift for an ester carbonyl carbon. |

| Predicted values based on standard substituent effects and comparison with similar structures. |

Interpretation and Causality:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

-

Upfield Signals: The methyl carbon (-OCH₃) is the most shielded (lowest ppm value). Aromatic carbons attached to or shielded by the electron-donating amino group (C-4, C-6) also appear relatively upfield.

-

Downfield Signals: The carbonyl carbon (C=O) is the most deshielded (highest ppm value) due to the strong electron-withdrawing effect of the two oxygen atoms. Aromatic carbons attached to electronegative atoms (C-2, C-5) are also shifted downfield. The remaining aromatic carbons fall in the expected 110-140 ppm range.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 5-amino-2-bromobenzoate into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of deuterated solvents is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and high resolution.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse program. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) for both spectra.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2990 - 2850 | C-H Stretch | Methyl (-OCH₃) |

| ~1700 | C=O Stretch | Ester |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester |

| ~1250 | C-N Stretch | Aromatic Amine |

| Below 800 | C-Br Stretch | Aryl Halide |

| Characteristic absorption ranges based on known functional group frequencies. Specific peak values can be obtained from an experimental spectrum. |

Interpretation and Causality:

-

Amine Group: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

Ester Group: The strong, sharp absorption band around 1700 cm⁻¹ is one of the most prominent features in the spectrum and is definitively assigned to the C=O stretching of the ester functional group. The C-O stretching vibrations also appear in the fingerprint region (1300-1150 cm⁻¹).

-

Aromatic System: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the characteristic C=C ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

Alkyl and Aryl Halide: The C-H stretches of the methyl group appear just below 3000 cm⁻¹. The C-Br stretch is found at low frequencies, typically below 800 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples. The principle is to disperse the solid analyte in a matrix of IR-transparent KBr and press it into a thin, transparent pellet.

Step-by-Step Methodology:

-

Material Preparation:

-

Gently grind approximately 1-2 mg of the Methyl 5-amino-2-bromobenzoate sample into a fine powder using a clean agate mortar and pestle.

-

Add ~100 mg of spectroscopic grade, dry KBr powder to the mortar. KBr is hygroscopic and must be kept in a desiccator to prevent moisture absorption, which can interfere with the spectrum.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering (the Christiansen effect) and ensures a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

-

-

Data Acquisition:

-

Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Data Summary:

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 231 / 229 | [C₈H₈⁷⁹/⁸¹BrNO₂]⁺• | Molecular Ion (M⁺•) . The twin peaks of nearly 1:1 intensity are the definitive signature of a single bromine atom. |

| 200 / 198 | [C₇H₅⁷⁹/⁸¹BrNO]⁺• | Loss of a methoxy radical (•OCH₃) via alpha cleavage. |

| 185 / 183 | [C₆H₄⁷⁹/⁸¹BrN]⁺• | Loss of the carbonyl group (CO) from the m/z 200/198 fragment. |

| 172 / 170 | [C₇H₅⁷⁹/⁸¹BrO]⁺ | Loss of the entire amino-ester functionality. |

| 151 | [C₈H₈NO₂]⁺ | Loss of the bromine atom (•Br). |

| 76 | [C₆H₄]⁺• | Benzene ring fragment after loss of all substituents. |

Interpretation and Causality:

The fragmentation of Methyl 5-amino-2-bromobenzoate under EI conditions is governed by the stability of the resulting ions and neutral fragments.

-

The Nitrogen Rule: The molecular weight (230.06) is an even number, which is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.

-

Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two molecular ion peaks of almost equal abundance, separated by two mass units (m/z 229 and 231). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[3] Any fragment that retains the bromine atom will also exhibit this characteristic doublet.

-

Primary Fragmentation: The most common initial fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group (alpha cleavage).[4] The loss of the methoxy radical (•OCH₃, 31 Da) is a highly favorable pathway, leading to the stable acylium ion at m/z 198/200.

Experimental Protocol for EI-MS Data Acquisition

This protocol describes a general procedure for analyzing a solid sample using a GC-MS or a direct insertion probe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 µg/mL.

-

-

Instrument Setup:

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library data.

-

-

Sample Introduction:

-

Via GC-MS: If the compound is sufficiently volatile and thermally stable, inject 1 µL of the prepared solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Via Direct Insertion Probe: If the compound is not suitable for GC, place a small amount of the solid sample or a drop of the concentrated solution onto the tip of a direct insertion probe. Insert the probe into the ion source and gently heat it to volatilize the sample directly into the electron beam.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-350) to ensure detection of the molecular ion and all significant fragments.

-

Conclusion: An Integrated Approach to Structural Verification

The definitive structural confirmation of Methyl 5-amino-2-bromobenzoate relies not on a single technique, but on the synergistic integration of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen skeleton and the connectivity of the aromatic protons. FTIR spectroscopy provides rapid and unambiguous confirmation of the essential amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, highlighted by the characteristic bromine isotope doublet, that is perfectly consistent with the proposed structure. Together, these three pillars of spectroscopic analysis provide a robust and self-validating dataset, ensuring the identity, purity, and structural integrity of this key synthetic intermediate for researchers and drug development professionals.

References

-

PubChem. (2025). Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER CAS#: 6942-37-6. Retrieved from [Link]

-

Govindarajan, M., et al. (2016). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

Sources

- 1. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 [chemicalbook.com]

- 2. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER CAS#: 6942-37-6 [amp.chemicalbook.com]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

A Chemist's Guide to the Orthogonal Reactivity of Methyl 5-amino-2-bromobenzoate: A Synthetic Keystone

Abstract: Methyl 5-amino-2-bromobenzoate is a deceptively simple molecule that serves as a powerful and versatile building block in modern synthetic chemistry. Its utility lies in the distinct and orthogonally addressable reactivity of its three functional groups: a nucleophilic amino group, a halogenated site ripe for cross-coupling, and an ester that can be further modified. This guide provides an in-depth exploration of the chemoselective functionalization of the amino and bromo groups, offering researchers, scientists, and drug development professionals a strategic framework for leveraging this key intermediate. We will dissect the electronic and steric factors governing its reactivity, present detailed, field-proven protocols for key transformations, and illustrate strategic pathways for complex molecule synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, success is often dictated by the ability to rapidly and efficiently construct complex molecular architectures. Methyl 5-amino-2-bromobenzoate has emerged as a critical starting material due to the strategic placement of its functional groups. The amino group provides a nucleophilic handle for amide bond formation or can be transformed into a wide array of other functionalities via diazotization.[1] Concurrently, the bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-nitrogen bonds.[2][3]

The central challenge and, indeed, the primary advantage of using this molecule is the ability to achieve high chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others.[4][5][6] This guide is structured to provide a deep understanding of how to control and exploit this selectivity to build molecular diversity.

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of methyl 5-amino-2-bromobenzoate is governed by the interplay of electronic and steric effects from its three substituents on the aromatic ring.

-

Amino Group (-NH₂): Located at the 5-position, this is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6). This makes the amino group itself a potent nucleophile.

-

Bromo Group (-Br): Situated at the 2-position, this is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). Its primary role in synthesis is not as an electronic modulator but as a leaving group in transition-metal-catalyzed reactions.

-

Methyl Ester Group (-CO₂Me): At the 1-position, this is a moderate electron-withdrawing group through both induction and resonance (-I, -R effects). It deactivates the ring towards electrophilic substitution but is generally stable under many reaction conditions.

The combination of these groups creates a unique electronic environment. The amino group's strong activating effect dominates, making it the primary site for reactions with electrophiles. The bromo group's position ortho to the ester and meta to the amine provides a sterically accessible site for metal catalysts to undergo oxidative addition.

Caption: Electronic and reactivity overview of Methyl 5-amino-2-bromobenzoate.

Reactions at the Amino Group: Leveraging Nucleophilicity

The high nucleophilicity of the primary amine makes it a prime target for reactions with a variety of electrophiles. These reactions are typically performed first to protect the amine or to install a desired functionality before proceeding with modifications at the bromo position.

Acylation and Sulfonylation

Acylation (to form an amide) or sulfonylation (to form a sulfonamide) are common first steps in a synthetic sequence. This transformation serves two purposes: it protects the amine from unwanted side reactions in subsequent steps and it can be a key pharmacophore in the final target molecule.

Causality of Experimental Choices:

-

Base: A mild base like pyridine or triethylamine is used to neutralize the acid (e.g., HCl) byproduct, driving the reaction to completion.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to avoid reaction with the acylating agent.

-

Temperature: These reactions are often run at 0 °C initially to control the exothermic reaction, then allowed to warm to room temperature.

Table 1: Common Reagents for Amine Functionalization

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Acylation | Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Protocol 1: General Procedure for Acylation of Methyl 5-amino-2-bromobenzoate

-

Reaction Setup: Dissolve methyl 5-amino-2-bromobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Electrophile Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide variety of other substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[7][8] This two-step process dramatically expands the synthetic utility of the amino group beyond its inherent nucleophilicity.[1]

Mechanism Overview:

-

Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

-

Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr, CuCN), which catalyzes the replacement of the diazo group with the corresponding nucleophile and the loss of nitrogen gas.[1][7] This proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]

Caption: Workflow for Sandmeyer reactions starting from an aromatic amine.

Protocol 2: Sandmeyer Cyanation

-

Diazotization: Suspend methyl 5-amino-2-bromobenzoate (1.0 eq.) in a mixture of concentrated HCl and water. Cool to 0 °C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Copper(I) Cyanide Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide.

-

Substitution: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

-

Reaction: Warm the mixture to 50-60 °C and stir for 1 hour.

-

Workup: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield methyl 2-bromo-5-cyanobenzoate.

Reactions at the Bromo Group: Gateway to C-C and C-N Bonds

The bromine atom is the gateway to a vast array of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds between an aryl halide and an organoboron compound (boronic acid or ester).[2] It is widely used for synthesizing biaryl scaffolds, which are common in pharmaceuticals.[2] The reaction is known for its mild conditions and high tolerance for various functional groups.[2]

Catalytic Cycle Essentials:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flask, add methyl 5-amino-2-bromobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).[2]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.[2]

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.[2]

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[3] This reaction has revolutionized the synthesis of anilines and their derivatives, which were previously difficult to access.[3]

Causality of Experimental Choices:

-

Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the C-N bond formation.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for deprotonating the amine in the catalytic cycle.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Base |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C-N | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂ | Et₃N, K₂CO₃ |

Strategic Chemoselective Synthesis: A Decision Framework

The key to successfully using methyl 5-amino-2-bromobenzoate is to plan the synthetic sequence to exploit the chemoselectivity of the functional groups. The choice of which group to react first depends entirely on the desired final product and the compatibility of the reagents.

General Rule of Thumb:

-

React the Amine First: If the subsequent cross-coupling reaction requires harsh bases or high temperatures that might react with a free amine, it is best to protect or functionalize the amino group first.

-

React the Bromo Group First: If the desired amine functionality is incompatible with the cross-coupling conditions (e.g., the amine itself is a ligand for palladium), or if the target requires a free amine after the C-C or C-N bond is formed, the cross-coupling should be performed first.

Caption: Decision framework for sequencing reactions with Methyl 5-amino-2-bromobenzoate.

Conclusion

Methyl 5-amino-2-bromobenzoate is a testament to the principle that molecular complexity can be efficiently accessed from simple, well-designed starting materials. By understanding the distinct electronic properties and reactivity profiles of its amino and bromo groups, chemists can unlock a vast chemical space. The ability to perform selective transformations—be it acylation, diazotization, or a suite of palladium-catalyzed cross-couplings—makes this compound an invaluable asset in the synthetic chemist's toolbox. This guide has provided the foundational knowledge and practical protocols to empower researchers to strategically and effectively utilize this versatile building block in their pursuit of novel molecules for medicine and materials.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents.

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Vourloumis, D., & Lykakis, I. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition, 49(2), 262-310. Retrieved from [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

-

Wikipedia. (2024). Chemoselectivity. Retrieved from [Link]

- BenchChem. (n.d.). A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid.

-

Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 631-642. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoselectivity - Wikipedia [en.wikipedia.org]

- 6. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

Solubility and stability of Methyl 5-amino-2-bromobenzoate

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-amino-2-bromobenzoate

Introduction

Methyl 5-amino-2-bromobenzoate (CAS No. 6942-37-6) is a substituted anthranilate derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester, makes it a versatile precursor for the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds. For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is paramount. The solubility and chemical stability of a starting material directly impact reaction kinetics, purification strategies, formulation development, and ultimately, the quality and reproducibility of the final product.

This guide provides a detailed examination of the solubility and stability characteristics of Methyl 5-amino-2-bromobenzoate. Rather than merely listing data, we will delve into the underlying chemical principles and provide robust, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories. This approach ensures a self-validating system of analysis, empowering scientists to generate reliable data tailored to their specific experimental conditions.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is the first step in its effective utilization. Methyl 5-amino-2-bromobenzoate is a distinct isomer of the more commonly cited Methyl 2-amino-5-bromobenzoate, and it is crucial to use the correct data for the specific CAS number.

Based on available data, the compound is described as a pale yellow oil following synthesis and purification[1]. This physical state is a key consideration for handling, storage, and reaction setup, as it differs from many related crystalline solids.

| Property | Value | Source |

| Chemical Name | Methyl 5-amino-2-bromobenzoate | [1][2][3][4] |

| CAS Number | 6942-37-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |

| Molecular Weight | 230.06 g/mol | [2][4][5] |

| Physical State | Pale Yellow Oil | [1] |

| Computed XLogP3 | 2.8 | [5] |

Solubility Profile Assessment

Given the lack of published quantitative data, the following section provides a robust protocol for determining the equilibrium solubility of the compound.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.

Methodology:

-

Preparation:

-

Select a range of relevant solvents for testing (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

-

Prepare a stock solution of Methyl 5-amino-2-bromobenzoate of a known concentration in a suitable solvent (e.g., acetonitrile) for creating an HPLC calibration curve.

-

-

Equilibration:

-

Into separate 2 mL glass vials, add an excess amount of Methyl 5-amino-2-bromobenzoate (e.g., 5-10 mg, ensuring solid/oil is visible).

-

Add 1 mL of the desired solvent to each vial.

-

Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium has been maintained.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for 30 minutes to let undissolved material settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Dilute the filtered sample as necessary with the HPLC mobile phase to fall within the range of the analytical calibration curve.

-

-

Quantification:

-

Analyze the prepared samples using a validated HPLC-UV method (see Section 4 for method development).

-

Determine the concentration of Methyl 5-amino-2-bromobenzoate in the diluted samples by comparing the peak area to the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Report the results in mg/mL or µg/mL.

-

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of Methyl 5-amino-2-bromobenzoate is crucial for defining appropriate storage conditions, anticipating potential impurities, and ensuring the integrity of synthetic processes. The primary liabilities in the molecule's structure are the ester functional group, susceptible to hydrolysis, and the aromatic amine, which can be prone to oxidation.

Predicted Degradation Pathways

-

Hydrolysis: The methyl ester is the most probable site of degradation. Ester hydrolysis can be catalyzed by both acid and base. Studies on related 2-aminobenzoate esters have revealed that the ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis in the pH range of 4 to 8.[6][7] This suggests that Methyl 5-amino-2-bromobenzoate may be particularly sensitive to hydrolysis under neutral or slightly acidic aqueous conditions. The primary degradation product would be 5-amino-2-bromobenzoic acid.

-

Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities. The presence of atmospheric oxygen, trace metals, or oxidizing agents could potentially lead to the formation of nitroso, nitro, or polymeric species.

-

Photostability: Compounds with aromatic amine and bromo-aromatic moieties can be sensitive to light, particularly UV radiation, which can induce radical-based degradation pathways.

Caption: Proposed primary degradation pathway via ester hydrolysis.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish a "stability-indicating" analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at detectable levels without completely destroying the molecule.[8]

Methodology:

Prepare solutions of Methyl 5-amino-2-bromobenzoate (e.g., 1 mg/mL in acetonitrile/water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Add an equal volume of 0.1 M HCl.

-

Heat at 60-80 °C and monitor by HPLC at various time points (e.g., 2, 6, 12, 24 hours).

-

After stress, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Add an equal volume of 0.1 M NaOH.

-

Keep at room temperature and monitor by HPLC at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), as base hydrolysis is typically rapid.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature, protected from light, and monitor by HPLC at various time points (e.g., 2, 6, 12, 24 hours).

-

-

Thermal Degradation:

-

Store the neat compound (oil) or a solid dispersion in an oven at a high temperature (e.g., 80 °C or higher, depending on stability).

-

Periodically dissolve a sample and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (e.g., an option that provides both UV and visible light).

-

Analyze by HPLC at various time points. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation and can separate its degradation products from the parent compound.

Protocol: HPLC-UV Method Development

Based on methods for similar aminobenzoate esters, a reversed-phase HPLC method is highly suitable.[9][10]

Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Degradation products, such as the more polar 5-amino-2-bromobenzoic acid, will typically have different retention times.

Starting Methodological Parameters:

-

Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

-

Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar dimensions).[10]

-

Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible) or 10 mM Phosphate Buffer pH 3.0.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to screen for the elution of the parent peak and any degradants. The gradient can then be optimized to ensure good resolution.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λmax). A PDA detector is ideal for this and for assessing peak purity. A wavelength around 280-310 nm is a good starting point for this class of compounds.[10][11]

-

Injection Volume: 10 µL.[10]

-

Column Temperature: 30 °C.

Method Validation: Once developed, the method should be validated for specificity by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Recommended Handling and Storage

Based on the compound's structure and the stability profile of related molecules, the following handling and storage procedures are recommended to ensure its integrity.

-

Handling: Methyl 5-amino-2-bromobenzoate and its parent acid are classified as irritants and harmful if swallowed, inhaled, or in contact with skin.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: To minimize degradation from hydrolysis, oxidation, and light, the compound should be stored in a tightly sealed, amber glass container. To further protect against atmospheric moisture and oxygen, the container headspace should be purged with an inert gas like argon or nitrogen. For long-term storage, refrigeration (2-8 °C) is recommended to slow the rate of any potential degradation reactions.

Conclusion

Methyl 5-amino-2-bromobenzoate is a key synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has established the core identity of the molecule and, in the absence of comprehensive published data, has provided a framework of robust, validated protocols for determining its solubility and stability. By implementing the detailed shake-flask solubility assay, forced degradation studies, and the strategy for developing a stability-indicating HPLC method, researchers can generate the critical data needed to optimize reaction conditions, ensure analytical accuracy, and maintain material quality. The insights into potential hydrolytic and oxidative degradation pathways provide a chemical basis for the recommended handling and storage conditions, empowering scientists to use this versatile building block with confidence and reproducibility.

References

-

SIELC. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Retrieved January 3, 2026, from [Link]

-

GlycoPOD. (2021). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

-

Lavaggi, M. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

Capot Chemical. (n.d.). methyl 5-amino-2-bromobenzoate | 6942-37-6. Retrieved January 3, 2026, from [Link]

-

Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved January 3, 2026, from [Link]

-

Angene. (n.d.). Methyl 5-amino-2-bromobenzoate | 6942-37-6. Retrieved January 3, 2026, from [Link]

-

Autech Industry Co.,Ltd. (n.d.). CAS 6942-37-6 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved January 3, 2026, from [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o1887. Retrieved January 3, 2026, from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved January 3, 2026, from [Link]

-

Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(9), 3179–3183. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved January 3, 2026, from [Link]

-

Georganics. (n.d.). 5-Amino-2-bromobenzoic acid - High purity. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromobenzoate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

LookChem. (2022). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Retrieved January 3, 2026, from [Link]

Sources

- 1. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 [chemicalbook.com]

- 2. 6942-37-6 | methyl 5-amino-2-bromobenzoate - Capot Chemical [capotchem.com]

- 3. Angene - Methyl 5-amino-2-bromobenzoate | 6942-37-6 | MFCD00085568 | AG0036ST [japan.angenechemical.com]

- 4. nexconn.com [nexconn.com]

- 5. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. biomedres.us [biomedres.us]

- 9. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 5-Amino-2-bromobenzoic acid - High purity | EN [georganics.sk]

Methyl 5-amino-2-bromobenzoate safety, handling, and MSDS information

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-amino-2-bromobenzoate

Section 1: Compound Profile and Introduction

Methyl 5-amino-2-bromobenzoate is a substituted aromatic compound frequently utilized as a key building block in synthetic organic chemistry. Its bifunctional nature, possessing both an amine and a methyl ester group on a brominated benzene ring, makes it a valuable intermediate in the development of pharmaceuticals and other complex molecular targets. Given its chemical structure, which includes a brominated aniline derivative, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for professionals in research and drug development.

This guide serves as a comprehensive technical resource, moving beyond basic data points to explain the causality behind safety procedures. It is designed to empower researchers, scientists, and laboratory professionals to handle Methyl 5-amino-2-bromobenzoate with the highest degree of safety and scientific integrity.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-amino-2-bromobenzoate | [1] |

| CAS Number | 6942-37-6 | [1][2][3] |

| Molecular Formula | C8H8BrNO2 | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Synonyms | 5-Amino-2-bromo-benzoic acid methyl ester, Methyl 2-bromo-5-aminobenzoate | [1] |

Section 2: Comprehensive Hazard Analysis

The safe handling of any chemical begins with a deep understanding of its intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 5-amino-2-bromobenzoate is classified with multiple hazards that demand strict control measures.[1]

| GHS Classification | Hazard Statement | Description & Implications for Researchers |